molecular formula C19H18FN3OS B2821868 N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-78-9

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2821868
CAS No.: 688336-78-9
M. Wt: 355.43
InChI Key: UAECSLJDHAZWOG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

One notable application of structurally related compounds is in the exploration of anticancer activities. For instance, the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives has been reported, with some compounds demonstrating reasonable anticancer activity against a variety of human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012). This suggests that modifications of the imidazole-thioacetamide framework, similar to the compound , could be potent candidates for anticancer drug development.

Antipsychotic Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, although structurally divergent, hints at the potential for compounds within this chemical space to exhibit antipsychotic-like profiles without interacting with dopamine receptors, a mechanism distinct from current antipsychotic agents (Wise et al., 1987). This underscores the value of exploring diverse heterocyclic compounds, including those similar to "N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide," for novel central nervous system (CNS) therapeutics.

Molecular Modeling and Docking Studies

Further, the application of molecular modeling and docking studies on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds has been conducted to predict their interaction with biological targets. Some derivatives exhibited potent cytotoxic results against breast cancer, showcasing the utility of computational approaches in the early stages of drug discovery for optimizing the biological activity of similar compounds (Abu-Melha, 2021).

Anti-inflammatory Activity

Additionally, the synthesis of novel compounds with a pyrazole and thioxothiazolidin framework demonstrated significant anti-inflammatory activity, highlighting the potential of incorporating such heterocyclic structures into the design of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-3-4-14(2)17(11-13)22-18(24)12-25-19-21-9-10-23(19)16-7-5-15(20)6-8-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECSLJDHAZWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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